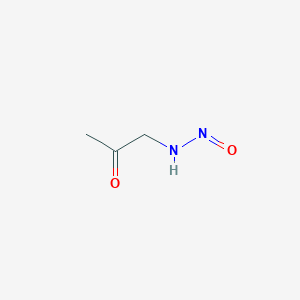

N-(2-Oxopropyl)nitrous amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Oxopropyl)nitrous amide: is a nitrosamine compound that is structurally characterized by the presence of a nitroso group attached to the nitrogen of an amide. This compound is known for its role in inducing pancreatic ductal adenocarcinomas in certain rodent models . It is also referred to as nitrosobis(2-oxopropyl)amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Oxopropyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide.

Industrial Production Methods: the general approach involves the use of nitrating reagents such as AgNO2, NaNO2, and Fe(NO3)3·9H2O to introduce the nitroso group .

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxopropyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can convert the nitroso group to an amine.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products:

Oxidation: The major products are typically oxides or hydroxylated derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Substituted amides or nitrosamines are the major products.

Scientific Research Applications

N-(2-Oxopropyl)nitrous amide, also known as N-Nitrosobis(2-oxopropyl)amine, is a nitrosamine compound with a nitroso group attached to a bis(2-oxopropyl)amine moiety. It is primarily used in research due to its mutagenic properties, particularly affecting pancreatic acinar cells.

Scientific Research Applications

Mutagenicity Studies

this compound serves as a model compound for studying mutagenic mechanisms. Its mutagenicity is attributed to its metabolic activation, which generates reactive intermediates capable of forming DNA adducts. This process can initiate tumorigenesis, particularly in pancreatic tissues, highlighting its relevance in studies related to cancer development.

Cancer Research

The compound has been shown to induce mutations in pancreatic acinar cells, leading to alterations in cellular function and proliferation. N-Nitrosobis(2-oxopropyl)amine is a potent and selective pancreatic carcinogen in the Syrian golden hamster, and this model has been used to study pancreatic cancer, as chemically induced pancreatic neoplasms are morphologically similar to those found in humans .

Toxicology

this compound is a subject of interest in toxicology and cancer research due to the presence of the nitroso group, which contributes to the compound's reactivity and biological activity.

Carcinogenesis Studies

N-nitrosobis(2-oxopropyl)amine induces tumors of the pancreatic duct and lung tumors . It also induces hepatocellular and cholangiocellular neoplasms . N-nitrosobis(2-oxopropyl) amine appears to be the most potent carcinogen in hamsters .

Interactions with Biological Macromolecules

Research into the interactions of this compound reveals its capacity to engage with various biological macromolecules: These interactions underscore its significance as a tool for understanding mutagenic pathways.

Comparative Studies

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Nitrosomethyl(2-oxopropyl)amine | Nitrosamine | Exhibits different mutagenic potential compared to this compound. |

| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine | Nitrosamine | Less potent mutagen than this compound; used for comparative studies. |

| N-Nitrosodiethylamine | Nitrosamine | Known carcinogen with distinct biological pathways; often used as a reference standard. |

Mechanism of Action

The mechanism of action of N-(2-Oxopropyl)nitrous amide involves its metabolic activation to form reactive intermediates that can interact with cellular DNA, leading to mutations and carcinogenesis . The compound is metabolized by pancreatic acinar cells to mutagenic forms that induce mutations at specific loci in the DNA . The molecular targets include DNA bases, where the reactive intermediates form adducts, leading to genetic alterations .

Comparison with Similar Compounds

- N-Nitrosocarbamates

- N-Nitrosoureas

- N-Nitrosoguanidines

Comparison: N-(2-Oxopropyl)nitrous amide is unique among nitrosamines due to its specific structure and its ability to induce pancreatic ductal adenocarcinomas in certain rodent models . Unlike other nitrosamines, which may require metabolic activation to exert their carcinogenic effects, this compound is directly mutagenic . This makes it a valuable compound for studying direct-acting mutagens and their mechanisms of action.

Properties

CAS No. |

89871-83-0 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

N-(2-oxopropyl)nitrous amide |

InChI |

InChI=1S/C3H6N2O2/c1-3(6)2-4-5-7/h2H2,1H3,(H,4,7) |

InChI Key |

VVOLINMDRYJSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNN=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.